molecular formula C11H10ClN3O B13851645 6-Chloro-6'-methoxy-3,3'-bipyridin-4-amine

6-Chloro-6'-methoxy-3,3'-bipyridin-4-amine

Katalognummer: B13851645
Molekulargewicht: 235.67 g/mol
InChI-Schlüssel: MZJGUSIXBIPVTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine is a chemical compound with the molecular formula C11H10ClN3O. It is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and as ligands in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine typically involves the coupling of 6-chloro-3-pyridinecarbonitrile with 6-methoxy-3-pyridinecarbonitrile under specific reaction conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various bipyridine derivatives, which can be further utilized in coordination chemistry and as intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-6’-methoxy-3,3’-bipyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10ClN3O

Molekulargewicht

235.67 g/mol

IUPAC-Name

2-chloro-5-(6-methoxypyridin-3-yl)pyridin-4-amine

InChI

InChI=1S/C11H10ClN3O/c1-16-11-3-2-7(5-15-11)8-6-14-10(12)4-9(8)13/h2-6H,1H3,(H2,13,14)

InChI-Schlüssel

MZJGUSIXBIPVTA-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)C2=CN=C(C=C2N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.